molecular formula C7H7BrN2O2 B1275501 5-Bromo-4-methyl-2-nitroaniline CAS No. 40371-63-9

5-Bromo-4-methyl-2-nitroaniline

Cat. No.: B1275501
CAS No.: 40371-63-9
M. Wt: 231.05 g/mol
InChI Key: CEVXSOYABRHNEK-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Scientific Research Applications

5-Bromo-4-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-nitroaniline depends on the specific application and the target molecule

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-nitroaniline is unique due to the presence of all three substituents (bromo, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVXSOYABRHNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402221
Record name 5-bromo-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-63-9
Record name 5-bromo-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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